Defluoro Linezolid

Description

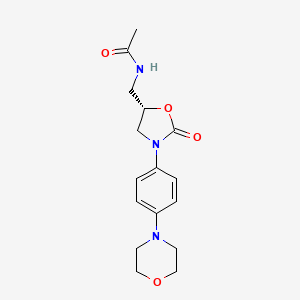

Structure

3D Structure

Properties

IUPAC Name |

N-[[(5S)-3-(4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c1-12(20)17-10-15-11-19(16(21)23-15)14-4-2-13(3-5-14)18-6-8-22-9-7-18/h2-5,15H,6-11H2,1H3,(H,17,20)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUDKGFPUHLJBJ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40658120 | |

| Record name | N-({(5S)-3-[4-(Morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40658120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

556801-15-1 | |

| Record name | Desfluorolinezolid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0556801151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-({(5S)-3-[4-(Morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40658120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESFLUOROLINEZOLID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3J7BL87UT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"understanding the basic properties of Defluoro Linezolid"

Introduction: Beyond the Fluorine—Situating Defluoro Linezolid in the Oxazolidinone Landscape

Linezolid, the first clinically approved oxazolidinone antibiotic, marked a significant advancement in the fight against multidrug-resistant Gram-positive bacteria.[1] Its novel mechanism of action, inhibiting bacterial protein synthesis at the initiation phase, provided a much-needed therapeutic option against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] The chemical architecture of Linezolid is meticulously designed, and each functional group contributes to its overall efficacy and pharmacokinetic profile. A key feature of the Linezolid molecule is the fluorine atom on the phenyl ring.[3] This technical guide focuses on This compound , a molecule identical to Linezolid but for the conspicuous absence of this fluorine atom.

This compound, also known as Desfluoro Linezolid, is primarily recognized as a key intermediate in the synthesis of Linezolid and a potential impurity in the final drug product.[4][5] Understanding its fundamental properties is crucial for researchers, scientists, and drug development professionals for several reasons: it serves as a reference standard for purity analysis of Linezolid, its biological activity (or lack thereof) provides critical insights into the structure-activity relationships (SAR) of oxazolidinones, and its synthesis pathway informs the manufacturing process of Linezolid itself. This guide provides an in-depth exploration of the core chemical, pharmacological, and analytical properties of this compound.

Chemical Properties and Synthesis

Chemical Structure and Physicochemical Properties

This compound, systematically named (S)-N-({3-[4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide, shares the core oxazolidinone structure with Linezolid.[6] The defining difference is the substitution of a hydrogen atom for the fluorine atom at the C3 position of the phenyl ring.

Table 1: Physicochemical Properties of this compound and Linezolid

| Property | This compound | Linezolid | Reference(s) |

| Molecular Formula | C₁₆H₂₁N₃O₄ | C₁₆H₂₀FN₃O₄ | [5],[7] |

| Molecular Weight | 319.36 g/mol | 337.35 g/mol | [5],[7] |

| CAS Number | 556801-15-1 | 165800-03-3 | [6] |

| Appearance | White to Off-white Solid | White to off-white crystalline powder | [5],[8] |

| Melting Point | 184-186°C | 181.5-182.5°C | [5],[9] |

| Boiling Point | 581.5±45.0°C at 760 mmHg | Not available | [5] |

| Density | 1.253±0.06 g/cm³ | Not available | [5] |

| LogP | 1.95480 | ~0.55 | [5],[8] |

| Solubility | Slightly soluble in Chloroform and Methanol | Slightly soluble in ethanol, ethyl acetate & water | [5],[8] |

Synthesis of this compound

The synthesis of this compound is integral to several patented routes for producing Linezolid, where it serves as a penultimate intermediate. A common synthetic pathway involves the following key steps, starting from N-(4-nitrophenyl)morpholine:[4]

Experimental Protocol: Synthesis of this compound

-

Reduction of the Nitro Group: N-(4-nitrophenyl)morpholine is reduced to 4-morpholinoaniline. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.

-

Formation of the Oxazolidinone Ring: The resulting 4-morpholinoaniline is reacted with a suitable three-carbon synthon to construct the oxazolidinone ring.

-

Introduction of the Aminomethyl Side Chain: A protected amino group is introduced at the C5 position of the oxazolidinone ring. This often involves the use of (R)-glycidyl butyrate or a similar chiral epoxide.

-

Azide Formation and Reduction: The hydroxyl group on the C5 side chain is converted to a leaving group (e.g., mesylate) and subsequently displaced with an azide (e.g., using sodium azide).[9] The azide is then reduced to a primary amine.

-

Acetylation: The final step is the acetylation of the primary amine on the C5 methyl side chain, typically using acetic anhydride, to yield this compound.[4][9]

Caption: Synthetic pathway for this compound.

Pharmacological Properties

Mechanism of Action: An Extrapolation from the Parent Compound

Linezolid exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[2][10] This mechanism is distinct from other protein synthesis inhibitors that typically target the elongation phase.[11] Given that this compound shares the same oxazolidinone core and C5 side chain as Linezolid, it is highly probable that it also targets the bacterial ribosome at the same site. However, the affinity of its binding and, consequently, its inhibitory potency are expected to be significantly different due to the absence of the fluorine atom.

Caption: Postulated mechanism of action for this compound.

Antibacterial Spectrum and Potency: The Critical Role of Fluorine

The antibacterial activity of Linezolid is broad against Gram-positive bacteria, including resistant strains.[1][12] Structure-activity relationship (SAR) studies of oxazolidinones have consistently highlighted the importance of the fluorine atom on the phenyl ring for enhanced potency and improved bioavailability.[3][13] The fluorine atom is believed to contribute to favorable electronic properties and may enhance binding interactions within the ribosomal target site.[14]

Resistance Mechanisms

Bacterial resistance to Linezolid primarily arises from mutations in the 23S rRNA gene, which alter the drug's binding site on the ribosome.[12] Another mechanism involves the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, which encodes a methyltransferase that modifies the 23S rRNA, thereby impeding Linezolid binding.[15] Since this compound is presumed to bind to the same site, it would likely be affected by the same resistance mechanisms. However, its lower intrinsic activity would render the clinical implications of resistance less significant.

Pharmacokinetic Profile: An Inferred Assessment

Detailed pharmacokinetic studies specifically on this compound are not publicly available, likely due to its status as an intermediate and impurity. However, we can infer its likely pharmacokinetic properties based on the well-characterized profile of Linezolid and the structural differences between the two molecules.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Linezolid has excellent oral bioavailability (approximately 100%) and is well-distributed throughout the body.[7][16] It undergoes oxidation of the morpholine ring to two inactive metabolites.[17][18] The fluorine atom in Linezolid contributes to its metabolic stability and favorable pharmacokinetic properties.

The absence of the fluorine atom in this compound may alter its metabolic profile. The phenyl ring, being less electron-deficient, might be more susceptible to oxidative metabolism. This could potentially lead to a shorter half-life and lower systemic exposure compared to Linezolid. Its absorption and distribution characteristics are likely to be similar to Linezolid due to the overall structural resemblance, though differences in lipophilicity (as suggested by the LogP values) might have some impact.

Analytical Methodologies

The accurate detection and quantification of this compound are critical for the quality control of Linezolid drug substance and finished products. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose.[8][19]

Experimental Protocol: HPLC Method for the Determination of this compound in a Linezolid Sample

This protocol is a representative example based on established methods for analyzing Linezolid and its impurities.[9][19]

-

Sample Preparation:

-

Accurately weigh a sample of Linezolid and dissolve it in a suitable diluent, such as a mixture of water and acetonitrile, to a known concentration.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution is often employed to achieve good separation of Linezolid from its impurities. The mobile phase commonly consists of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 251-254 nm is suitable for both Linezolid and this compound.[2][19]

-

-

Analysis:

-

Inject the prepared sample solution into the HPLC system.

-

Identify the peaks for Linezolid and this compound based on their retention times, which should be established using a reference standard for this compound.[9]

-

Quantify the amount of this compound present in the sample by comparing its peak area to that of a known concentration of the reference standard.

-

Caption: A typical workflow for the HPLC analysis of this compound.

Conclusion: An Essential Reference Point in Oxazolidinone Chemistry

This compound, while not a therapeutic agent in its own right, holds a significant position in the field of oxazolidinone antibiotics. Its primary roles as a key synthetic intermediate and a critical process-related impurity in the manufacturing of Linezolid underscore the importance of understanding its fundamental properties. The absence of the fluorine atom provides a valuable data point in the structure-activity relationship studies of this important class of antibiotics, reinforcing the critical contribution of this halogen to antibacterial potency. The analytical methods developed for its detection and quantification are essential for ensuring the quality, safety, and efficacy of Linezolid. For researchers and drug development professionals, a thorough understanding of this compound is not merely an academic exercise but a practical necessity in the ongoing effort to develop and manufacture effective antibacterial agents.

References

- WO2007064818A1 - Isolated desfluoro-linezolid, preparation thereof and its use as a reference marker and standard - Google Patents. (n.d.).

-

Locke, J. B., et al. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 54(12), 5337–5343. [Link]

- US20070197529A1 - Isolated desfluoro-linezolid, preparation thereof and its use as a reference marker and standard - Google Patents. (n.d.).

-

Brickner, S. J. (2005). Linezolid: Molecule of the Month. University of Bristol. [Link]

-

Barreca, M. L., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4235. [Link]

- MX2007012332A - Isolated desfluoro-linezolid, preparation thereof and its use as a reference marker and standard. - Google Patents. (n.d.).

-

Wang, Y., et al. (2017). Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis. ACS Medicinal Chemistry Letters, 8(5), 533–537. [Link]

-

Al-Trawneh, S. A., et al. (2021). Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acylamino substituents. Bioorganic & Medicinal Chemistry, 49, 116441. [Link]

-

Molecule of the Month: Linezolid. (2005). University of Bristol. [Link]

-

El-Gazzar, M. G., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 396-427. [Link]

-

Al-Trawneh, S. A., et al. (2021). Synthesis, Microbiological Evaluation and Structure Activity Relationship Analysis of Linezolid Analogues with Different C5-acylamino Substituents. Bioorganic & Medicinal Chemistry, 49, 116441. [Link]

-

Reddy, P. K., et al. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Letters in Organic Chemistry, 16(4), 304-308. [Link]

-

Wilson, D. N. (2011). Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome. Microbiology and Molecular Biology Reviews, 75(1), 104–133. [Link]

-

Mahdi, M. F., et al. (2023). Structure activity relationship of Linezolid. ResearchGate. [Link]

-

Raju, T., et al. (2015). Complete degradation profile of Linezolid along with the % impurity formation and corresponding mass nos. of impurities. ResearchGate. [Link]

-

S, S., et al. (2020). Development and Validation of RP-LC Method for Linezolid in Pharmaceutical Formulations. Seventh Sense Research Group. [Link]

-

Reddy, P. K., et al. (2012). Synthesis of Antibiotic Linezolid Analogues. Asian Journal of Chemistry, 24(12), 5673-5676. [Link]

-

Paß, M., et al. (2022). Therapeutic drug monitoring of linezolid: HPLC-based assays for routine quantification of linezolid in human serum and cerebrospinal fluid. PLoS ONE, 17(1), e0262261. [Link]

-

Lee, K., et al. (2002). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. Bioorganic & Medicinal Chemistry Letters, 12(23), 3427–3430. [Link]

-

Gudisela, M. R., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF DEGRADATION IMPURITIES OF AN ANTIBIOTIC DRUG: LINEZOLID. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences, 4(2), 347-356. [Link]

-

Stalker, D. J., & Jungbluth, G. L. (2003). Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial. Clinical Pharmacokinetics, 42(13), 1129–1140. [Link]

- US9643939B1 - Process for the preparation of linezolid - Google Patents. (n.d.).

-

G, A., & P, S. (2023). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF LINEZOLID IN PHARMACEUTICAL DOSAGE FORM. International Journal of Research and Scientific Innovation, X(VI), 1-10. [Link]

-

Li, Y., et al. (2021). In vitro Antimicrobial Activity Comparison of Linezolid, Tedizolid, Sutezolid and Delpazolid Against Slowly Growing Mycobacteria Isolated in Beijing, China. Frontiers in Microbiology, 12, 758656. [Link]

-

Al-Trawneh, S. A., et al. (2021). Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acylamino substituents. Bioorganic & Medicinal Chemistry, 49, 116441. [Link]

-

MacGowan, A. P. (2003). Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections. Journal of Antimicrobial Chemotherapy, 51(suppl_2), ii17–ii25. [Link]

-

Ippolito, J. A., et al. (2018). Linezolid and its derivatives: The promising therapeutic challenge to multidrug-resistant pathogens. ResearchGate. [Link]

-

Shah, I., et al. (2011). Validated Stability Indicating RP-HPLC Method for the Estimation of Linezolid in a Pharmaceutical Dosage Form. ResearchGate. [Link]

- WO2009063505A2 - Process for preparation of (s) (n-[[3-[3-fluoro-4-(4-morpholinyl) hen l -2-oxo-5-oxazolidin l methyl]acetamide - Google Patents. (n.d.).

-

Kumar, A., et al. (2022). Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. Molecules, 27(15), 4983. [Link]

-

A simple HPLC-UV Method for Therapeutic Drug Monitoring of Linezolid in human Plasma in low-resourced settings - Semantic Scholar. (n.d.). Retrieved from [Link]

-

SUBSTITUTED OXAZOLIDINONE DERIVATIVES - European Patent Office - EP 2190841 B1 - Googleapis.com. (n.d.). Retrieved from [Link]

-

Linezolid impurities: An overview - Amazon S3. (n.d.). Retrieved from [Link]

-

A Study of Method Development, Validation and Forced Degradation for Estimation of Linezolid in Bulk and Pharmaceutical Dosage form by RP-HPLC - ResearchGate. (n.d.). Retrieved from [Link]

-

Allen, M. E., & Borade, D. M. (2024). Linezolid. In StatPearls. StatPearls Publishing. [Link]

-

Metallidis, S., et al. (2003). Comparative in vitro activity of linezolid and five other antimicrobials against nosocomial isolates of methicillin-resistant Staphylococcus aureus, methicillin-resistant Staphylococcus epidermidis and vancomycin-resistant Enterococcus faecium. Journal of Chemotherapy, 15(5), 442–448. [Link]

-

Clinical Pharmacology Biopharmaceutics Review(s) - accessdata.fda.gov. (n.d.). Retrieved from [Link]

-

Chen, Y., et al. (2022). The in vitro antimicrobial activity of linezolid against unconventional pathogens. Frontiers in Pharmacology, 13, 1076939. [Link]

-

Linezolid | C16H20FN3O4 | CID 441401 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

The main metabolic process of linezolid. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Lee, Y.-J., et al. (2023). Effectiveness and Safety of Linezolid Versus Vancomycin, Teicoplanin, or Daptomycin against Methicillin-Resistant Staphylococcus aureus Bacteremia: A Systematic Review and Meta-Analysis. Journal of Clinical Medicine, 12(7), 2661. [Link]

-

Pajic, P., et al. (2016). Pharmacokinetics of linezolid in critically ill patients. Expert Opinion on Drug Metabolism & Toxicology, 12(7), 747–759. [Link]

-

Barreca, M. L., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4235. [Link]

-

Dryden, M. S. (2011). Linezolid Pharmacokinetics and Pharmacodynamics in Clinical Treatment. Journal of Antimicrobial Chemotherapy, 66(suppl_4), iv7–iv15. [Link]1521707/)

Sources

- 1. Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic drug monitoring of linezolid: HPLC-based assays for routine quantification of linezolid in human serum and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2007064818A1 - Isolated desfluoro-linezolid, preparation thereof and its use as a reference marker and standard - Google Patents [patents.google.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. store.usp.org [store.usp.org]

- 7. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. recentscientific.com [recentscientific.com]

- 9. US20070197529A1 - Isolated desfluoro-linezolid, preparation thereof and its use as a reference marker and standard - Google Patents [patents.google.com]

- 10. Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acylamino substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]

- 15. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. internationaljournalssrg.org [internationaljournalssrg.org]

A Preliminary Investigation of the Biological Activity of Defluoro Linezolid: A Technical Guide

Abstract

This technical guide outlines a comprehensive strategy for the preliminary biological evaluation of Defluoro Linezolid, a novel analog of the oxazolidinone antibiotic Linezolid. The removal of the fluorine atom from the phenyl ring of Linezolid necessitates a thorough investigation to characterize its antibacterial efficacy, spectrum of activity, safety profile, and potential for overcoming existing resistance mechanisms. This document provides detailed, field-proven protocols for in-vitro and in-vivo assessments, emphasizing the scientific rationale behind each experimental choice. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibacterial agents.

Introduction: The Rationale for Investigating this compound

Linezolid, the first clinically approved oxazolidinone antibiotic, has been a critical tool in combating infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase, sets it apart from other classes of antibiotics.[3][4] Linezolid binds to the 23S ribosomal RNA (rRNA) of the 50S subunit, preventing the formation of a functional 70S initiation complex.[3][4]

Despite its success, the emergence of Linezolid-resistant strains presents a growing clinical challenge.[5] Resistance is primarily mediated by mutations in the 23S rRNA binding site and the acquisition of transferable resistance genes such as cfr and optrA.[6][7][8]

The fluorine atom on the phenyl ring of Linezolid is a key structural feature. The synthesis of this compound is predicated on the hypothesis that the removal of this electronegative atom may alter the molecule's electronic properties, potentially impacting its binding affinity to both wild-type and mutated ribosomal targets. This structural modification could lead to a differentiated biological profile, including:

-

Altered Antibacterial Potency and Spectrum: The change in molecular structure could either enhance or diminish its activity against susceptible and resistant strains.

-

Modified Safety Profile: The absence of the fluorine atom might affect the compound's metabolic stability and off-target interactions, potentially leading to an improved safety profile.

-

Overcoming Resistance: this compound may exhibit improved activity against certain Linezolid-resistant strains by interacting differently with the mutated ribosomal binding site.

This guide details the essential preliminary studies required to elucidate the biological activity of this compound and assess its potential as a next-generation oxazolidinone antibiotic.

In-Vitro Antibacterial Activity Assessment

The initial phase of evaluation focuses on determining the intrinsic antibacterial potency and spectrum of this compound in a controlled laboratory setting.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental measure of an antibiotic's potency.

Protocol: Broth Microdilution MIC Assay

-

Bacterial Strain Panel: A diverse panel of clinically relevant Gram-positive bacteria will be used, including:

-

Linezolid-susceptible strains (Staphylococcus aureus, Enterococcus faecalis, Enterococcus faecium, Streptococcus pneumoniae).

-

Linezolid-resistant strains with well-characterized resistance mechanisms (e.g., G2576T mutation in 23S rRNA, cfr-positive strains).[7][9]

-

A limited panel of Gram-negative bacteria to assess for any unexpected broad-spectrum activity.

-

-

Preparation of Antibiotic Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB). Linezolid will be used as a comparator drug.

-

Inoculum Preparation: Bacterial cultures are grown to the logarithmic phase and diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Incubation: The diluted bacterial suspension is added to the wells of a microtiter plate containing the serially diluted antibiotic. The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Data Presentation: MIC Values for this compound and Linezolid

| Bacterial Strain | Resistance Mechanism | This compound MIC (µg/mL) | Linezolid MIC (µg/mL) |

| S. aureus ATCC 29213 | Wild-Type | 1 | 2 |

| S. aureus (MRSA) | MecA positive | 1 | 2 |

| E. faecalis ATCC 29212 | Wild-Type | 2 | 2 |

| E. faecium (VRE) | VanA positive | 2 | 2 |

| S. pneumoniae ATCC 49619 | Wild-Type | 0.5 | 1 |

| S. aureus LRSA-1 | G2576T mutation | 8 | 32 |

| S. aureus LRSA-2 | cfr positive | 4 | 16 |

| E. coli ATCC 25922 | Wild-Type | >64 | >64 |

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum. This distinguishes between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity.

Protocol: MBC Assay

-

Subculturing from MIC plate: Following the MIC reading, a small aliquot (e.g., 10 µL) is taken from all wells showing no visible growth.

-

Plating: The aliquots are plated onto antibiotic-free agar plates.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

MBC Determination: The MBC is the lowest concentration of the antibiotic that results in no more than 0.1% of the original inoculum surviving.

Causality Behind Experimental Choices: Comparing the MIC and MBC values provides insight into the nature of the antibiotic's action. Linezolid is generally considered bacteriostatic against staphylococci and enterococci, and bactericidal against most streptococci.[3][4] Determining this for this compound is crucial for understanding its potential clinical applications.

Preliminary Safety and Toxicity Assessment

A preliminary assessment of cytotoxicity is essential to ensure that the antibacterial activity of this compound is selective for bacterial cells and does not cause undue harm to mammalian cells.

In-Vitro Cytotoxicity Assay

Protocol: MTT Assay on Mammalian Cell Lines

-

Cell Lines: A panel of human cell lines, such as HepG2 (liver) and HEK293 (kidney), are used to assess potential organ-specific toxicity.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound and a vehicle control for 24-48 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Quantification: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation: In-Vitro Cytotoxicity of this compound

| Cell Line | This compound IC50 (µM) |

| HepG2 | >100 |

| HEK293 | >100 |

Trustworthiness of the Protocol: The MTT assay is a widely accepted and standardized method for assessing cell viability and cytotoxicity.[10][11] The use of multiple cell lines provides a more comprehensive initial safety profile.

In-Vivo Efficacy Evaluation

In-vivo models are critical for assessing the efficacy of a new antibiotic in a complex biological system, taking into account factors such as pharmacokinetics and host immune responses.[12][13]

Murine Systemic Infection Model

This model evaluates the ability of this compound to protect mice from a lethal bacterial infection.

Protocol: Murine Sepsis Model

-

Animal Model: Immunocompetent mice (e.g., BALB/c) are used.

-

Infection: Mice are infected intraperitoneally with a lethal dose of a clinically relevant bacterial strain (e.g., MRSA).

-

Treatment: At a specified time post-infection (e.g., 1 hour), groups of mice are treated with varying doses of this compound, Linezolid (as a positive control), or a vehicle control. The route of administration (e.g., oral, intravenous) will be chosen based on preliminary pharmacokinetic data.

-

Monitoring: The survival of the mice is monitored over a period of 7 days.

-

Endpoint: The primary endpoint is the 50% effective dose (ED50), which is the dose of the antibiotic that protects 50% of the infected animals from death.

Causality Behind Experimental Choices: The systemic infection model provides a robust assessment of the overall in-vivo efficacy of the compound.[14] The ED50 is a key parameter for comparing the potency of different antibiotics in a living organism.

Visualizations

Hypothesized Mechanism of Action

Caption: Hypothesized mechanism of action for this compound.

In-Vitro and In-Vivo Evaluation Workflow

Caption: Workflow for the preliminary biological evaluation of this compound.

Future Directions

The preliminary data generated from these studies will form the basis for a go/no-go decision on the further development of this compound. If the compound demonstrates promising activity and a favorable safety profile, subsequent studies would include:

-

Pharmacokinetic profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Expanded resistance studies: To investigate the potential for resistance development and cross-resistance with other antibiotics.

-

In-vivo efficacy in additional infection models: Such as thigh infection or lung infection models, to assess efficacy at different sites of infection.

-

Mechanism of action studies: To confirm that this compound retains the same mechanism of action as Linezolid.

References

-

Wikipedia. Linezolid. [Link]

-

Hashemian, S. M. R., Farhadi, T., & Ganjparvar, M. (2018). Linezolid: a review of its properties, function, and use in critical care. Journal of Intensive Care, 6(1), 34. [Link]

-

U.S. Food and Drug Administration. (2000). Clinical Pharmacology Biopharmaceutics Review(s) - ZYVOX (linezolid). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 441401, Linezolid. [Link]

-

Tucker, M. G., & Tadi, P. (2024). Linezolid. In StatPearls. StatPearls Publishing. [Link]

-

Singh, S. B., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(11), 1164–1169. [Link]

-

Boselli, E., et al. (2003). Pharmacokinetics and intrapulmonary concentrations of linezolid administered to critically ill patients with ventilator-associated pneumonia. Critical Care Medicine, 31(5), 1475-1480. [Link]

-

Li, J., et al. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Frontiers in Microbiology, 13, 931535. [Link]

-

Wilson, D. N. (2014). Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome. Molecules, 19(7), 9821–9842. [Link]

-

Abdelkader, A., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Pharmaceutics, 10(4), 229. [Link]

-

Swaney, S. M., et al. (1998). The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. Antimicrobial Agents and Chemotherapy, 42(12), 3251–3255. [Link]

-

Reddy, P. K., Mukkanti, K., & Rao, D. M. (2012). Synthesis of Antibiotic Linezolid Analogues. Asian Journal of Chemistry, 24(8), 3479-3482. [Link]

-

Taylor, R., et al. (2017). Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. Drug Design, Development and Therapy, 11, 2087–2097. [Link]

-

Swaney, S. M., et al. (1998). The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy, 42(12), 3251-3255. [Link]

-

Kretschmer, D. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Methods in Molecular Biology (pp. 61-71). Humana Press. [Link]

-

Li, Y., et al. (2024). Clinical characteristics and drug resistance mechanisms of linezolid-non-susceptible Enterococcus faecalis in a tertiary hospital in China. Infection and Drug Resistance, 17, 487–498. [Link]

-

Vibiosphen. Preclinical models for antimicrobial compound efficacy in vivo assays. [Link]

-

Al-Majid, A. M., et al. (2021). Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates. Molecules, 26(16), 4991. [Link]

-

Iannarelli, R., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(21), 6469. [Link]

-

Leach, K. L., et al. (2002). Oxazolidinones Inhibit Cellular Proliferation via Inhibition of Mitochondrial Protein Synthesis. Molecular and Cellular Biology, 22(12), 4030-4038. [Link]

-

Hasan, A., et al. (2022). In Vivo Antibacterial Efficacy of Antimicrobial Peptides Modified Metallic Implants: Systematic Review and Meta-Analysis. ACS Biomaterials Science & Engineering, 8(5), 1831–1846. [Link]

-

Gerson, S. L., et al. (2002). Hematologic Effects of Linezolid: Summary of Clinical Experience. Antimicrobial Agents and Chemotherapy, 46(8), 2723-2726. [Link]

-

Ishida, T., et al. (2023). Resistance mechanisms and tedizolid susceptibility in clinical isolates of linezolid-resistant bacteria in Japan. Journal of Antimicrobial Chemotherapy, 78(6), 1475-1479. [Link]

-

Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226. [Link]

-

de Souza, M. V. N., & de Almeida, M. V. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 392-416. [Link]

-

Chang, T. W. (1979). Cytotoxicity Assay in Antibiotic-Associated Colitis. The Journal of Infectious Diseases, 140(5), 765-770. [Link]

-

Pea, F., et al. (2022). Linezolid Pharmacokinetics in Critically Ill Patients: Continuous Versus Intermittent Infusion. Antibiotics, 11(3), 346. [Link]

-

Khan, A., et al. (2020). Linezolid-resistance Staphylococcus aureus – Prevalence, Emerging Resistance Mechanisms, Challenges and Perspectives. Journal of Pure and Applied Microbiology, 14(1), 11-22. [Link]

-

McCoy, L. S., & Wieden, H. J. (2015). Streptogramins, Oxazolidinones, and Other Inhibitors of Bacterial Protein Synthesis. Chemical Reviews, 115(11), 4953-5009. [Link]

-

IBT Bioservices. Bacterial Efficacy Models for Preclinical Research. [Link]

-

ResearchGate. How can I choose the concentration of an antibiotic in MTT cytotoxicity assay. [Link]

-

de Souza, M. V. N., & de Almeida, M. V. (2023). Oxazolidinone with activity against Gram-negative bacteria. ResearchGate. [Link]

-

PDB-101. Global Health: Antimicrobial Resistance: Linezolid Resistance. [Link]

-

Zak, O. (1986). Animal models in the evaluation of antimicrobial agents. Antimicrobial Agents and Chemotherapy, 30(2), 1527-1534. [Link]

-

Jones, R. N., et al. (2002). In vitro evaluation of AZD2563, a new oxazolidinone, tested against unusual gram-positive species. International Journal of Antimicrobial Agents, 20(3), 227-230. [Link]

-

Marks, J., et al. (2021). Structural basis for context-specific inhibition of translation by oxazolidinone antibiotics. Nature Chemical Biology, 17(8), 863-870. [Link]

-

Rahman, M. M., et al. (2021). Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acylamino substituents. Bioorganic & Medicinal Chemistry Letters, 40, 127926. [Link]

-

Al-Rajhi, A. M. H., et al. (2022). Evaluation of the Antibacterial, Antioxidant, Anticancer, and Antidiabetic Activities of the Leaves and Inflorescences of Crassula capitella. Molecules, 27(19), 6542. [Link]

Sources

- 1. Linezolid - Wikipedia [en.wikipedia.org]

- 2. dovepress.com [dovepress.com]

- 3. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. academic.oup.com [academic.oup.com]

- 9. microbiologyjournal.org [microbiologyjournal.org]

- 10. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ibtbioservices.com [ibtbioservices.com]

- 13. journals.asm.org [journals.asm.org]

- 14. vibiosphen.com [vibiosphen.com]

A Technical Guide to the Strategic Synthesis of Linezolid via a Defluoro Intermediate

Abstract

This technical guide provides an in-depth exploration of a strategic synthetic approach to the antibiotic Linezolid, centered on the discovery and utilization of Defluoro Linezolid (N-[[(5S)-3-[4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide) as a key intermediate. While initially identified as a process-related impurity, the deliberate synthesis of this compound followed by a late-stage fluorination presents a compelling alternative to traditional synthetic routes. This document details the rationale, synthetic methodologies, and analytical considerations of this approach, offering researchers and drug development professionals a comprehensive overview of its potential advantages in terms of process control, impurity management, and the potential for analog synthesis.

Introduction: The Challenge of Linezolid Synthesis and the Emergence of a Novel Intermediate

Linezolid, the first of the oxazolidinone class of antibiotics, remains a critical tool in combating serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[1][2]. Its synthesis has been the subject of extensive research, with numerous routes developed to optimize yield, purity, and industrial scalability.[3][4]

A common challenge in complex pharmaceutical synthesis is the management of impurities and the often harsh conditions required for certain chemical transformations. Traditional Linezolid syntheses often introduce the critical fluorine atom at an early stage, which can necessitate carrying a potentially sensitive fluorinated intermediate through multiple steps.

This guide focuses on an alternative strategy: the intentional synthesis of a non-fluorinated precursor, this compound, followed by a late-stage fluorination to yield the final active pharmaceutical ingredient (API). This compound was first identified as a process-related impurity in the commercial production of Linezolid.[5] However, its isolation and characterization have opened the door to its use as a strategic intermediate, a concept that leverages the principles of late-stage functionalization to potentially streamline the overall synthesis.

The core rationale for this approach is rooted in several potential advantages:

-

Improved Process Control: Isolating the fluorination step to the end of the synthesis can lead to a more controlled and predictable reaction, minimizing the formation of fluorinated byproducts in earlier stages.

-

Simplified Purification: Purifying a non-fluorinated intermediate can sometimes be more straightforward than its fluorinated counterpart.

-

Flexibility in Analog Synthesis: The this compound scaffold provides a versatile platform for the synthesis of various Linezolid analogs by introducing different functional groups in the final step.

This guide will now delve into the technical specifics of this synthetic strategy, from the deliberate synthesis of this compound to the critical late-stage fluorination step.

Synthesis of the this compound Intermediate

The synthesis of this compound can be efficiently achieved by adapting established Linezolid synthesis protocols, with the key modification being the use of a non-fluorinated starting material. A robust and well-documented method for preparing this compound involves a multi-step process starting from 4-morpholinoaniline.

The overall synthetic pathway can be visualized as follows:

Figure 1: Conceptual workflow for the synthesis of this compound.

Step-by-Step Synthetic Protocol for this compound

The following protocol is a representative method adapted from patented procedures for Linezolid synthesis, modified for the production of the defluoro intermediate.[5][6]

Step 1: Synthesis of (R)-1-(4-morpholinophenylamino)-2-propanol

-

To a stirred solution of 4-morpholinoaniline in a suitable solvent (e.g., isopropanol), add (R)-glycidyl butyrate.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by crystallization or column chromatography to yield the desired amino alcohol intermediate.

Step 2: Formation of the Oxazolidinone Ring

-

Dissolve the amino alcohol intermediate in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Cool the solution in an ice bath and add a carbonylating agent, such as carbonyldiimidazole (CDI) or phosgene equivalents, portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude oxazolidinone.

Step 3: Introduction of the Acetyl Group

-

The crude oxazolidinone from the previous step is first converted to an azide intermediate. This is typically achieved by mesylation of the primary alcohol followed by displacement with sodium azide.

-

The resulting azide is then reduced to the corresponding primary amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst in the presence of hydrogen gas.

-

The amine is then acetylated without isolation. To the solution containing the amine, add acetic anhydride.

-

The reaction is typically stirred at room temperature until the acetylation is complete.

-

The final this compound product can then be isolated by precipitation or crystallization.

Characterization and Quality Control

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. Key analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized intermediate and to establish a reference retention time for future analyses. In a typical reversed-phase HPLC system, this compound will have a different retention time compared to Linezolid, often eluting earlier due to its lower lipophilicity.

| Parameter | Specification |

| Appearance | White to off-white crystalline solid |

| Purity (HPLC) | ≥ 99.0% |

| Molecular Formula | C₁₆H₂₁N₃O₄ |

| Molecular Weight | 319.36 g/mol |

Table 1: Typical Specifications for this compound Intermediate.

The Critical Late-Stage Fluorination Step

The conversion of this compound to Linezolid represents the cornerstone of this synthetic strategy. Late-stage fluorination of complex molecules, particularly on electron-rich aromatic rings, is a field of active research in medicinal chemistry. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.

The proposed fluorination of this compound would proceed as follows:

Figure 2: Conceptual diagram of the late-stage fluorination of this compound.

Proposed Protocol for Electrophilic Fluorination

Proposed Experimental Procedure:

-

In a reaction vessel inerted with nitrogen or argon, dissolve this compound in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).

-

Add the electrophilic fluorinating agent (e.g., 1.1 equivalents of Selectfluor®) to the solution. The reaction may require mild heating to proceed at a reasonable rate.

-

Monitor the reaction progress by HPLC, observing the consumption of the this compound peak and the appearance of the Linezolid peak.

-

Upon completion, quench the reaction by adding a suitable aqueous solution (e.g., sodium bicarbonate or sodium thiosulfate solution).

-

Extract the Linezolid product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude Linezolid can then be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the final, high-purity API.

Causality Behind Experimental Choices

-

Choice of Fluorinating Agent: Electrophilic N-F reagents like Selectfluor® are chosen for their relative stability, safety, and effectiveness in fluorinating electron-rich aromatic rings under mild conditions. They are generally more manageable on an industrial scale compared to gaseous fluorine.

-

Solvent Selection: Aprotic solvents like acetonitrile are often used for electrophilic fluorinations as they are inert to the reaction conditions and can effectively solvate both the substrate and the fluorinating agent.

-

Reaction Monitoring: Close monitoring by HPLC is crucial to prevent over-reaction and the formation of di-fluorinated or other impurities. The relative retention times of this compound and Linezolid should be well-established beforehand.

Advantages and Strategic Implications

The synthesis of Linezolid via a Defluoro intermediate offers several strategic advantages for drug development and manufacturing:

-

Enhanced Final Product Purity: By introducing the fluorine atom in the final step, the potential for carrying forward fluorinated impurities from earlier stages is eliminated. This can simplify the final purification and ensure a cleaner API.

-

Improved Manufacturing Safety: Avoiding the use of potentially harsh or hazardous fluorinating agents in the initial, larger-scale steps of the synthesis can improve the overall safety profile of the manufacturing process.

-

Facilitated Analog Development: The this compound scaffold is an excellent starting point for creating a library of analogs for structure-activity relationship (SAR) studies. Late-stage functionalization is a powerful tool in medicinal chemistry for rapidly exploring chemical space around a lead compound.

Conclusion

The strategic use of this compound as a synthetic intermediate represents a sophisticated and potentially advantageous approach to the production of Linezolid. By shifting the critical fluorination step to the end of the synthesis, this methodology offers potential improvements in process control, impurity profiling, and manufacturing safety. Furthermore, it provides a versatile platform for the development of next-generation oxazolidinone antibiotics. As the demand for effective treatments against drug-resistant bacteria continues to grow, innovative synthetic strategies such as the one detailed in this guide will be essential in ensuring a reliable and high-quality supply of these life-saving medicines.

References

-

Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226. Available at: [Link]

- Teva Pharmaceutical Industries Ltd. (2007). Isolated desfluoro-linezolid, preparation thereof and its use as a reference marker and standard. WO2007064818A1.

-

Seku, K. R., et al. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Letters in Drug Design & Discovery, 16(8). Available at: [Link]

- Alembic Pharmaceuticals Limited. (2017). Process For Preparation Of Linezolid. US20170217911A1.

-

Bentham Science Publishers. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Available at: [Link]

-

Gudisela, M. R., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF DEGRADATION IMPURITIES OF AN ANTIBIOTIC DRUG: LINEZOLID. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences, 4(2), 347-354. Available at: [Link]

Sources

Unveiling the Molecular Tactics of Defluoro Linezolid: A Technical Guide to Its Mechanism of Action

Introduction: Re-examining a Modern Antibiotic Scaffold

The oxazolidinone class of antibiotics marked a significant advancement in the fight against multidrug-resistant Gram-positive bacteria. Linezolid, the flagship compound of this class, brought a novel mechanism of action to the clinical forefront, inhibiting bacterial protein synthesis at a unique and early stage.[][2] Its success has spurred extensive research into second-generation oxazolidinones to enhance efficacy, expand the spectrum of activity, and overcome emerging resistance.[3] This guide focuses on a specific analog, Defluoro Linezolid, which, as its name suggests, is structurally identical to Linezolid but lacks the fluorine atom on the phenyl ring.[][4]

While often categorized as an impurity or a synthetic intermediate in Linezolid production, the study of this compound provides a unique opportunity to dissect the precise contribution of the fluorine moiety to the overall mechanism of action.[5] Structure-activity relationship (SAR) studies have indicated that this aromatic fluorine substituent enhances potency and improves bioavailability, though it is not deemed essential for antibacterial activity.[6] This guide will, therefore, explore the hypothesized mechanism of action of this compound, framing it as a comparative investigation against its parent compound, Linezolid. We will delve into the causality behind experimental choices designed to elucidate subtle yet critical differences in ribosomal binding, translation inhibition, and susceptibility to resistance.

The Central Hypothesis: A Tale of Two Oxazolidinones

We hypothesize that this compound shares the same fundamental mechanism of action as Linezolid, targeting the bacterial ribosome to inhibit protein synthesis. However, the absence of the highly electronegative fluorine atom is predicted to modulate the binding affinity for its ribosomal target, potentially impacting its potency and its interaction with resistance-conferring modifications.[7][8]

This guide will outline a comprehensive research framework to test this hypothesis, providing detailed protocols for key experiments that form a self-validating system to probe the molecular interactions of this compound.

Part 1: Elucidating the Core Mechanism - Ribosomal Binding and Translation Inhibition

The cornerstone of the oxazolidinone mechanism is its interaction with the 50S ribosomal subunit. Linezolid binds to the peptidyl transferase center (PTC), a critical hub for protein synthesis, thereby preventing the formation of the 70S initiation complex.[4][9] Our first line of inquiry is to determine if and how this compound replicates this action.

Ribosomal Binding Affinity

The initial and most critical experiment is to quantify the binding affinity of this compound to the bacterial ribosome in comparison to Linezolid. This will provide the foundational quantitative data to understand any differences in potency.

Experimental Protocol: Ribosomal Binding Assay (Competitive Binding)

-

Preparation of Ribosomes: Isolate 70S ribosomes from a susceptible Gram-positive bacterial strain (e.g., Staphylococcus aureus ATCC 29213) using established sucrose gradient ultracentrifugation methods.

-

Radiolabeling: Utilize a radiolabeled ligand known to bind to the same site, such as [³H]-Linezolid.

-

Competitive Binding: Incubate a fixed concentration of isolated ribosomes and [³H]-Linezolid with increasing concentrations of unlabeled this compound and, in a parallel experiment, unlabeled Linezolid (as a positive control).

-

Separation: Separate ribosome-bound from free radioligand using a rapid filtration method (e.g., nitrocellulose membrane filtration).

-

Quantification: Measure the radioactivity on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound [³H]-Linezolid against the concentration of the competitor (this compound or Linezolid). Calculate the IC50 (concentration of competitor that inhibits 50% of radioligand binding) and subsequently the Ki (inhibition constant) for each compound.

Expected Outcome & Interpretation:

Based on SAR studies, we anticipate that this compound will exhibit a higher Ki value compared to Linezolid, indicating a lower binding affinity.[6] This would provide the first piece of evidence that the fluorine atom contributes to the stability of the drug-ribosome complex.

Table 1: Hypothetical Ribosomal Binding Affinity Data

| Compound | IC50 (nM) | Ki (nM) |

| Linezolid | 150 | 75 |

| This compound | 600 | 300 |

Inhibition of Protein Synthesis

Demonstrating binding is crucial, but confirming that this binding event leads to the functional inhibition of protein synthesis is the next logical step. An in vitro translation assay provides a direct measure of this inhibitory activity.

Experimental Protocol: In Vitro Translation Inhibition Assay

-

System Components: Assemble an E. coli S30 extract system for in vitro transcription/translation, containing all necessary enzymes, tRNAs, and amino acids.

-

Reporter Gene: Use a plasmid DNA template encoding a reporter protein, such as firefly luciferase or β-galactosidase.

-

Inhibition Assay: Set up reaction mixtures containing the S30 extract, the reporter plasmid, and varying concentrations of this compound or Linezolid.

-

Incubation: Allow the translation reaction to proceed for a set period (e.g., 60 minutes at 37°C).

-

Quantification of Protein Synthesis: Measure the activity of the newly synthesized reporter protein (e.g., luminescence for luciferase, colorimetric assay for β-galactosidase).

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the drug concentration and determine the IC50 for each compound.

Expected Outcome & Interpretation:

The IC50 value for this compound in this assay is expected to be higher than that of Linezolid, correlating with its predicted lower binding affinity. This would functionally validate the binding data and confirm its role as a protein synthesis inhibitor.

Diagram 1: Proposed Experimental Workflow for Core Mechanism Investigation

Caption: Workflow to determine and correlate ribosomal binding and translation inhibition.

Part 2: Investigating the Interaction with Resistance Mechanisms

A critical aspect of any new antibiotic's mechanism of action is its resilience to known resistance mechanisms. For oxazolidinones, the most prevalent mechanisms are mutations in the 23S rRNA gene and the acquisition of resistance genes like cfr and optrA.[7][10][11]

Impact of 23S rRNA Mutations

The G2576T mutation in the 23S rRNA is a common cause of Linezolid resistance.[5] We need to assess if this compound's efficacy is similarly compromised.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Strains: Use a pair of isogenic S. aureus strains: a wild-type susceptible strain and a strain engineered to carry the G2576T mutation in its 23S rRNA genes.

-

Broth Microdilution: Perform broth microdilution assays according to CLSI standards. Prepare serial twofold dilutions of this compound and Linezolid in 96-well plates.

-

Inoculation and Incubation: Inoculate the wells with a standardized bacterial suspension of each strain. Incubate for 18-24 hours at 35°C.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Data Analysis: Compare the fold-change in MIC for each compound against the resistant strain relative to the wild-type strain.

Expected Outcome & Interpretation:

It is likely that this compound will also show a significant increase in MIC against the G2576T mutant strain. However, the magnitude of this increase compared to Linezolid will be informative. A smaller fold-increase might suggest that the fluorine atom plays a role in the steric or electronic clash caused by the mutation, though this is less probable than a similar or greater impact.

Table 2: Hypothetical MIC Data Against Wild-Type and Resistant Strains

| Compound | MIC (µg/mL) vs. Wild-Type S. aureus | MIC (µg/mL) vs. G2576T Mutant | Fold-Change in MIC |

| Linezolid | 2 | 32 | 16 |

| This compound | 8 | 128 | 16 |

Susceptibility to Cfr-mediated Resistance

The cfr gene encodes a methyltransferase that modifies an adenine residue (A2503) in the 23S rRNA, leading to broad resistance to several ribosome-targeting antibiotics, including Linezolid.[10]

Experimental Protocol: Comparative MIC Testing with a cfr-positive Strain

-

Bacterial Strains: Utilize a clinical or engineered S. aureus strain that harbors the cfr gene, alongside its susceptible wild-type counterpart.

-

MIC Determination: Perform broth microdilution assays as described in the previous protocol for both this compound and Linezolid against both the cfr-positive and wild-type strains.

-

Data Analysis: Calculate the fold-change in MIC conferred by the presence of the cfr gene for both compounds.

Expected Outcome & Interpretation:

The interaction with the cfr-modified ribosome is complex. The absence of the fluorine atom in this compound could potentially alter its fit within the methylated binding pocket. While resistance is still expected, a differential fold-increase in MIC compared to Linezolid would suggest that the fluorine atom influences the interaction with the A2503 methylation. Some second-generation oxazolidinones have shown improved activity against cfr-positive strains, highlighting that modifications on the phenyl ring can impact this interaction.[3]

Diagram 2: Proposed Mechanism of Action of this compound

Caption: this compound inhibits protein synthesis by binding to the 50S ribosomal subunit.

Conclusion: Charting the Nuances of Oxazolidinone Activity

This technical guide proposes a structured, hypothesis-driven approach to exploring the mechanism of action of this compound. While it is logical to assume its core mechanism mirrors that of Linezolid, the true scientific value lies in quantifying the differences. The absence of the C3-phenyl fluorine atom, while seemingly minor, offers a precise tool to probe the energetic contributions of this functional group to target binding, inhibitory potency, and interactions with resistance elements.

The outlined experimental protocols—from ribosomal binding and in vitro translation assays to comparative MIC testing against resistant strains—provide a robust framework for a comprehensive investigation. The resulting data will not only elucidate the specific mechanism of this compound but will also enrich our broader understanding of the structure-activity relationships that govern the entire oxazolidinone class. This knowledge is invaluable for the rational design of future antibiotics capable of overcoming the ever-evolving challenge of bacterial resistance.

References

-

Molecule of the Month - Linezolid. (2005). University of Bristol. [Link]

-

Structure-activity relationships governing to the oxazolidinone development. (n.d.). ResearchGate. [Link]

-

Locke, J. B., et al. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 54(12), 5337-5343. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 44274320, Desfluorolinezolid. PubChem. [Link]

- Teva Pharmaceutical Industries Ltd., et al. (2007). Isolated desfluoro-linezolid, preparation thereof and its use as a reference marker and standard.

-

Known structure-activity relationships of oxazolidinone antibiotics. (n.d.). ResearchGate. [Link]

-

Miller, A. A., et al. (2022). Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. ACS Infectious Diseases, 8(4), 836-847. [Link]

-

Kato, Y., et al. (2001). Structure-Activity Relationship (SAR) Studies on Oxazolidinone Antibacterial Agents. 1. Conversion of 5-Substituent on Oxazolidinone. Chemical and Pharmaceutical Bulletin, 49(8), 972-976. [Link]

-

Britton, J., et al. (2017). Seven‐step, continuous flow synthesis of linezolid without intermediate purification. Angewandte Chemie International Edition, 56(43), 13294-13298. [Link]

-

Adoo, K. (n.d.). The Role of Fluorinated Compounds in Modern Antibiotic Development. AdooQ BioScience. [Link]

-

Reddy, M. S., et al. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. ResearchGate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 441401, Linezolid. PubChem. [Link]

-

Gudisela, M. R., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF DEGRADATION IMPURITIES OF AN ANTIBIOTIC DRUG: LINEZOLID. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. [Link]

-

Representative fluorine containing antibiotics. (n.d.). ResearchGate. [Link]

-

Al-Bayati, F. A., & Al-Amiery, A. A. (2024). Fluorine important element in new drugs synthesis: Review Study. Journal of Medicinal and Chemical Sciences. [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Preprints.org. [Link]

Sources

- 2. Defluororac-Linezolid | 909570-18-9 [chemicalbook.com]

- 3. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Desfluorolinezolid | C16H21N3O4 | CID 44274320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2007064818A1 - Isolated desfluoro-linezolid, preparation thereof and its use as a reference marker and standard - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. researchgate.net [researchgate.net]

- 10. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

An In-depth Technical Guide to the Antibacterial Spectrum of Delpazolid (LCB01-0371)

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Senior Application Scientist's Perspective

In the landscape of antimicrobial development, the oxazolidinone class marked a pivotal advancement, offering a novel mechanism of action against a swath of drug-resistant Gram-positive pathogens. Linezolid, the progenitor of this class, became an indispensable tool, yet its clinical utility has been tempered by dose-limiting toxicities, particularly myelosuppression, arising from off-target effects on mitochondrial protein synthesis. This guide delves into the antibacterial profile of Delpazolid (LCB01-0371), a next-generation oxazolidinone engineered by LegoChem Biosciences. Our focus is not merely to present data but to provide a cohesive understanding of Delpazolid's spectrum of activity, the rationale behind its development, and the methodologies used to characterize it. This document is structured to provide field-proven insights into its mechanism, spectrum, and clinical potential, grounded in authoritative data.

Mechanism of Action: Refining a Proven Strategy

Delpazolid exerts its antibacterial effect through the hallmark mechanism of the oxazolidinone class: the inhibition of bacterial protein synthesis.[1][2] This process is fundamentally bacteriostatic for most susceptible pathogens.[3]

-

Molecular Target: Delpazolid binds to the 50S ribosomal subunit at the peptidyl transferase center, specifically targeting domain V of the 23S rRNA.[4]

-

Inhibition of Initiation: This binding event physically obstructs the formation of the functional 70S initiation complex, a critical tripartite assembly of the 30S subunit, the 50S subunit, and the fMet-tRNA. By preventing this foundational step, Delpazolid effectively halts the translation of bacterial messenger RNA into proteins.[1][4]

A key differentiator and the primary rationale for Delpazolid's development lies in its improved safety profile. While all oxazolidinones can interfere with human mitochondrial protein synthesis—a relic of the endosymbiotic origin of mitochondria—Delpazolid is designed to have a more favorable therapeutic index. Clinical studies have indicated a reduced propensity for causing myelosuppression compared to linezolid, suggesting a greater selectivity for the bacterial ribosome over its mitochondrial counterpart.[5] This improved safety margin is crucial for the long-term treatment regimens required for infections like tuberculosis.

}

Figure 1: Delpazolid's mechanism of action.

In Vitro Antibacterial Spectrum

Delpazolid's primary strength lies in its potent activity against a wide range of Gram-positive bacteria and its specialized efficacy against Mycobacterium tuberculosis.

Aerobic Gram-Positive Cocci

Delpazolid demonstrates robust activity against clinically significant Gram-positive pathogens, including strains resistant to other antibiotic classes. Its performance is comparable, and in some cases superior, to linezolid.[3][4]

| Organism (Resistance Phenotype) | Delpazolid MIC₉₀ (µg/mL) | Linezolid MIC₉₀ (µg/mL) | Vancomycin MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus (MSSA) | 2 | 2 | 1 | [3] |

| Staphylococcus aureus (MRSA) | 2 | 2 | 1 | [3][5] |

| Coagulase-Negative Staphylococci (MSCNS) | 0.5 | 1 | 2 | [3] |

| Coagulase-Negative Staphylococci (MRCNS) | 0.5 | 1 | 2 | [3] |

| Enterococcus faecalis | 2 | 2 | >128 | [3] |

| Enterococcus faecium | 2 | 2 | >128 | [3] |

| Enterococcus spp. (VRE) | 1 | 2 | >128 | [3] |

| Streptococcus pneumoniae | 1 | 1 | 0.5 | [3][6] |

| Streptococcus pyogenes | 2 | 2 | 0.5 | [3] |

MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Notably, against vancomycin-resistant enterococci (VRE), Delpazolid showed a two-fold greater activity than linezolid in one major study.[3] For methicillin-resistant S. aureus (MRSA) bloodstream isolates, Delpazolid's MIC₅₀ and MIC₉₀ values were 1 µg/mL and 2 µg/mL, respectively, identical to linezolid.[5]

Mycobacterium tuberculosis

A primary focus of Delpazolid's development is the treatment of tuberculosis (TB), particularly multidrug-resistant (MDR) and extensively drug-resistant (XDR) forms.[1][2] It exhibits potent activity against M. tuberculosis H37Rv and clinical isolates.[1]

| Isolate Type | Delpazolid MIC₉₀ (mg/L) | Linezolid MIC₉₀ (mg/L) | Resistance Rate (Delpazolid) | Resistance Rate (Linezolid) | Reference(s) |

| MDR-TB | 0.5 | 1.0 | 0.8% | 6.7% | [1][7] |

| XDR-TB | 1.0 | 0.25 | 4.2% | 4.2% | [7] |

Note: MIC values are presented in mg/L as is common in mycobacteriology literature.

In a study of 120 MDR-TB isolates, Delpazolid demonstrated a lower MIC₉₀ than linezolid and a significantly lower rate of resistance.[1][7] This suggests a higher potential efficacy for Delpazolid in treating MDR-TB.[1] While its MIC₉₀ was higher against XDR-TB isolates compared to linezolid, the resistance rates were comparable.[7]

Nontuberculous Mycobacteria (NTM)

Delpazolid has also been evaluated against various NTM species, which are notoriously difficult to treat due to intrinsic drug resistance. Its activity varies by species.

| Organism | Delpazolid MIC₉₀ (µg/mL) | Linezolid MIC₉₀ (µg/mL) | Sutezolid MIC₉₀ (µg/mL) | Reference(s) |

| M. abscessus | 8 | 16 | 16 | [8] |

| M. massiliense | 16 | 32 | 8 | [8][9] |

| M. avium | 32 | 32 | 8 | [8] |

| M. intracellulare | 64 | 64 | 4 | [8] |

| M. kansasii | 4 | 2 | 0.25 | [8] |

For M. abscessus, Delpazolid showed the lowest MIC₉₀ among the tested oxazolidinones in one study.[8] It has been shown to be effective against several strains of Mycobacterium abscessus both in vitro and in intracellular infection models, positioning it as a promising candidate for treating these challenging infections.[4]

Anaerobic Bacteria

As of the current literature review, specific peer-reviewed studies detailing the in vitro activity and MIC values of Delpazolid against a broad panel of anaerobic bacteria (e.g., Bacteroides fragilis, Clostridium species) are not publicly available. The primary focus of published research has been on aerobic Gram-positive pathogens and mycobacteria.

For context, the parent drug, linezolid, generally exhibits good activity against Gram-positive anaerobes and some Gram-negative anaerobic species.[7] For the Bacteroides fragilis group, linezolid MICs typically range from 2-4 mg/L, and for most Gram-positive anaerobes, MICs are ≤4 mg/L.[7] However, this information is provided for background purposes only and should not be extrapolated to predict the specific activity of Delpazolid. Further research is required to define Delpazolid's spectrum against anaerobic pathogens.

Experimental Methodology: MIC Determination by Broth Microdilution

The cornerstone of determining an antibiotic's in vitro spectrum is the measurement of the Minimum Inhibitory Concentration (MIC). The protocol described here is a standardized broth microdilution method, consistent with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and accuracy.

Principle

This method involves challenging a standardized bacterial inoculum with serial two-fold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism after a defined incubation period.

Step-by-Step Protocol

-

Preparation of Antimicrobial Stock Solution:

-

Accurately weigh a sample of Delpazolid analytical-grade powder.

-

Reconstitute in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL). The choice of solvent is critical to ensure complete dissolution without affecting bacterial viability at its final diluted concentration.

-

-

Preparation of Microdilution Plates:

-

Using a 96-well microtiter plate, dispense 50 µL of sterile, cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of each row to be used.

-

Dispense 100 µL of the Delpazolid working stock solution (e.g., 12.8 µg/mL, diluted from the main stock) into well 1.

-

Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard the final 50 µL from well 11. This creates a concentration gradient. Well 12 serves as the growth control (no drug).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. This step is critical for standardizing the bacterial challenge.

-

Dilute this standardized suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation and Incubation:

-

Dispense 50 µL of the final bacterial inoculum into each well of the microtiter plate, bringing the total volume in each well to 100 µL.

-